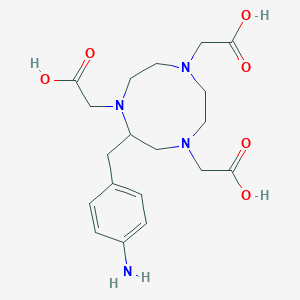

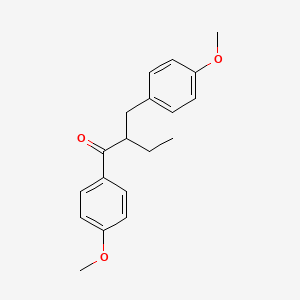

![molecular formula C66H54N4O2 B12321800 (1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)

(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol est un composé organique complexe présentant une structure unique qui comprend plusieurs cycles aromatiques et centres chiraux

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol implique généralement plusieurs étapes, notamment la formation du cycle isoindoline, l'introduction du groupe diphényléthyle et le couplage final avec le diol binaphtyle. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir la stéréochimie et le rendement souhaités.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie de la pureté du produit final. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer l'efficacité et la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

(1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Cette réaction peut remplacer certains atomes ou groupes par d'autres, modifiant potentiellement les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le choix du solvant et le pH doivent être soigneusement contrôlées pour obtenir les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés plus saturés.

Applications de la recherche scientifique

Chimie

En chimie, (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol est utilisé comme ligand chiral en synthèse asymétrique, ce qui contribue à la production de composés énantiomériquement purs.

Biologie

En biologie, ce composé peut être utilisé comme sonde pour étudier les interactions protéines-ligands, compte tenu de sa structure complexe et de ses multiples sites de liaison.

Médecine

En médecine, des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, en particulier pour cibler des voies moléculaires spécifiques impliquées dans les maladies.

Industrie

Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques, tirant parti de ses caractéristiques structurelles uniques.

Mécanisme d'action

Le mécanisme d'action de (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les multiples cycles aromatiques et les centres chiraux du composé lui permettent de s'insérer dans des sites de liaison avec une grande spécificité, modulant l'activité de ses cibles et influençant diverses voies biochimiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology

In biology, this compound can be used as a probe to study protein-ligand interactions, given its complex structure and multiple binding sites.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry

In industry, this compound can be used in the development of new materials with specific optical or electronic properties, leveraging its unique structural features.

Mécanisme D'action

The mechanism of action of (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and chiral centers allow it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Propriétés

IUPAC Name |

3-[[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H54N4O2/c71-65-55(39-67-61(45-21-5-1-6-22-45)63(47-25-9-3-10-26-47)69-41-51-31-13-14-32-52(51)42-69)37-49-29-17-19-35-57(49)59(65)60-58-36-20-18-30-50(58)38-56(66(60)72)40-68-62(46-23-7-2-8-24-46)64(48-27-11-4-12-28-48)70-43-53-33-15-16-34-54(53)44-70/h1-40,61-64,71-72H,41-44H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKVCRKEUHNDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=NC(C9=CC=CC=C9)C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H54N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)

![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

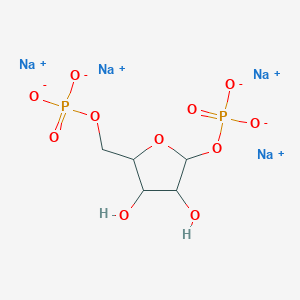

![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)

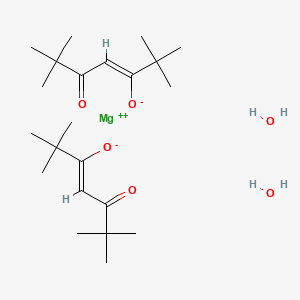

![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)

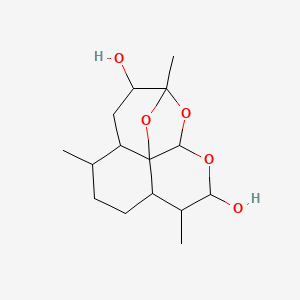

![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)